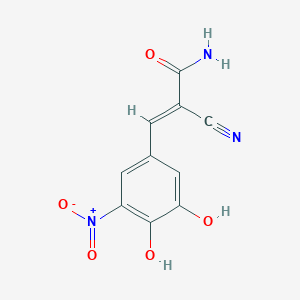
(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide
Vue d'ensemble
Description
(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C10H7N3O5 and its molecular weight is 249.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis and Chemistry Research
The synthesized compound (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide shows potential applications in organic synthesis and chemistry research (Gupta, Rai, Inbanathan, & Fleck, 2013).
Double Rearrangement Reactions
2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide can be utilized in scientific research for double rearrangement reactions (Yokoyama, Hatanaka, & Sakamoto, 1985).
Chemical Research
The synthesized (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides have potential applications in chemical research (Bondock, Nasr, Zaghary, Chantrapromma, Ghabbour, & Fun, 2014).
Rearrangement with Aliphatic Carboxylic Acids
This compound can rearrange with aliphatic carboxylic acids to produce 1,3-thiazin-4-ones and other compounds (Yokoyama, Satô, Tateno, & Hatanaka, 1987).
Reaction with Carbonyl Compounds and Aroyl Chlorides
2-Cyano-3-hydroseleno-3-(methylthio)acrylamide reacts with these compounds to produce various derivatives (Yokoyama, Kumata, Hatanaka, & Shiraishi, 1986).
Corrosion Inhibition
Acrylamide derivatives like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide are effective corrosion inhibitors for copper in nitric acid solutions (Abu-Rayyan et al., 2022).
Brain Regeneration
Epigallocatechin-3-gallate (EGCG) can attenuate acrylamide-induced brain damage and promote regeneration in the cerebral cortex of rats (He, Tan, Mi, Zhou, & Ji, 2017).
Biomedical Research
N-(4-nitrophenyl)acrylamide, with low toxicity on cancer cells, can be used for biomedical research (Tanış, Çankaya, & Yalçın, 2019).
Antitumor Activity
Synthesized compounds have shown outstanding in vitro antitumor activity against the HepG2 cell line (Fahim, Elshikh, & Darwish, 2019).
Propriétés
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O5/c11-4-6(10(12)16)1-5-2-7(13(17)18)9(15)8(14)3-5/h1-3,14-15H,(H2,12,16)/b6-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXCSWDOAKESAA-LZCJLJQNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)/C=C(\C#N)/C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Entacapone amide | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'',4''''',4'''''''',4'''''''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1':4',1''-terphenyl]-4-carbaldehyde))](/img/structure/B8200455.png)
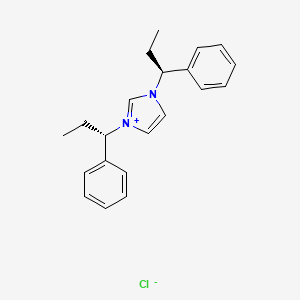


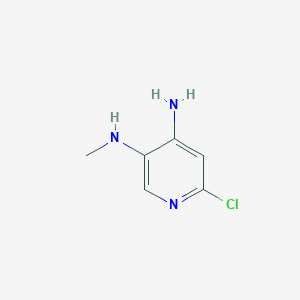
![5,5-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine](/img/structure/B8200499.png)
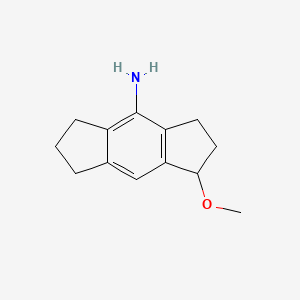
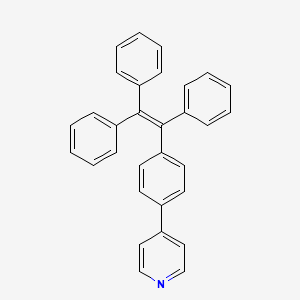

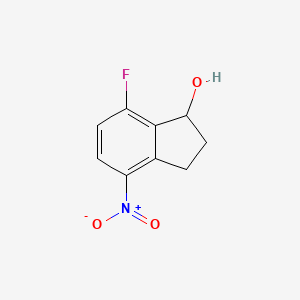


![tert-Butyl (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B8200558.png)
